

Spectroscopic Profile of Methyl Penta-2,4-dienoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Methyl penta-2,4-dienoate

Cat. No.: B075137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl penta-2,4-dienoate**, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl penta-2,4-dienoate**. It is important to note that a complete, experimentally verified dataset from a single source is not publicly available. Therefore, the data presented is a compilation from various sources, including data for structurally similar compounds, and should be considered as a reference guide.

Table 1: ^1H NMR Spectroscopic Data (Predicted and from Related Compounds)

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz	Notes
H2	5.8 - 6.0	d	~15	Trans coupling with H3
H3	7.2 - 7.4	dd	~15, ~10	Coupling to H2 and H4
H4	6.2 - 6.4	m	-	Complex coupling with H3 and H5
H5	5.3 - 5.5	m	-	Vinyl protons
OCH ₃	~3.7	s	-	Methyl ester

Note: Data is based on typical values for similar α,β -unsaturated esters and diene systems. Experimental data for the closely related methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate shows vinylic protons in the range of 6.19-7.76 ppm and methyl ester protons at 3.76 and 3.86 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data (Reference Data)

Carbon	Chemical Shift (δ) ppm	Notes
C=O	~167	Ester carbonyl
C2	~120	Vinylic carbon
C3	~145	Vinylic carbon
C4	~130	Vinylic carbon
C5	~135	Vinylic carbon
OCH ₃	~51	Methyl ester

Note: This data is referenced from spectral databases for similar structures. PubChem indicates the availability of a ¹³C NMR spectrum for **methyl penta-2,4-dienoate** in

SpectraBase[2].

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1710 - 1725	Strong
C=C Stretch (Diene)	~1600 - 1650	Medium to Strong
C-O Stretch (Ester)	~1250 - 1265	Strong
=C-H Bending (out of plane)	~900 - 1000	Strong

Note: PubChem indicates the availability of a vapor phase IR spectrum for **methyl penta-2,4-dienoate** in SpectraBase[2].

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
112	Moderate	[M] ⁺ (Molecular Ion)
97	Variable	[M - CH ₃] ⁺
81	High	[M - OCH ₃] ⁺
53	High	[C ₄ H ₅] ⁺

Note: The molecular weight of **methyl penta-2,4-dienoate** is 112.13 g/mol . The fragmentation pattern is expected to involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). PubChem indicates the availability of a GC-MS spectrum for **methyl penta-2,4-dienoate** in SpectraBase[2]. Predicted m/z values for various adducts are also available[2].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **methyl penta-2,4-dienoate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Deuterated Chloroform) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **methyl penta-2,4-dienoate**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded first.
 - The sample is then placed in the IR beam path, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **methyl penta-2,4-dienoate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Gas Chromatography (GC):
 - Injector: The sample solution (1 μL) is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample (e.g., 250 $^{\circ}\text{C}$).
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is typically used.
 - Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might be: initial temperature of 50 $^{\circ}\text{C}$ held for 2 minutes, then ramped to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.

- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS):
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
 - Detector: The detector records the abundance of each ion.
 - Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **methyl penta-2,4-dienoate**.

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl (2E,4E)-5-Anilino-4-(methoxycarbonyl)penta-2,4-dienoate [mdpi.com]
- 2. Methyl penta-2,4-dienoate | C₆H₈O₂ | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Penta-2,4-dienoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075137#spectroscopic-data-for-methyl-penta-2-4-dienoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com